Anticancer agent 57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 57 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 57 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a heterocyclic ring, followed by the introduction of various functional groups to enhance its anticancer activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 57 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
Anticancer agent 57 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used to investigate cellular processes and pathways involved in cancer progression.
Medicine: this compound is being explored for its therapeutic potential in treating various types of cancer, including breast, lung, and colon cancer.
Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of Anticancer agent 57 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. The compound binds to key proteins and enzymes, inhibiting their activity and triggering apoptosis (programmed cell death) in cancer cells. This process is mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Comparison with Similar Compounds
Anticancer agent 57 is unique compared to other similar compounds due to its high potency and selectivity towards cancer cells. Similar compounds include:
Imidazole-based anticancer agents: Known for their ability to interact with various biomolecules and inhibit cancer cell growth.
Benzimidazole derivatives: These compounds share structural similarities with this compound and exhibit potent anticancer activity.
Thienopyrimidine derivatives: These compounds are also known for their anticancer properties and are used in similar research applications.
Properties
Molecular Formula |
C20H21Cl2NO2 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(E)-3-[4-[bis(2-chloroethyl)amino]phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H21Cl2NO2/c1-25-19-4-2-3-17(15-19)20(24)10-7-16-5-8-18(9-6-16)23(13-11-21)14-12-22/h2-10,15H,11-14H2,1H3/b10-7+ |
InChI Key |
FDGNRFLWAKBGSV-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N(CCCl)CCCl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.